molecular formula C17H21NO4 B14439023 2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate CAS No. 76777-29-2

2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate

Katalognummer: B14439023
CAS-Nummer: 76777-29-2
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: ZNWBKHREHMOZPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate is a heterocyclic compound with the molecular formula C17H21NO4 and a molecular weight of 303.353 g/mol . This compound is known for its unique structure, which includes a methano-bridged benzazocine ring system. It has various applications in scientific research, particularly in the fields of chemistry and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate typically involves multiple stepsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .

Analyse Chemischer Reaktionen

Types of Reactions

2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate is unique due to its specific substitution pattern and the presence of the oxalate group, which can influence its reactivity and interactions with other molecules .

Eigenschaften

76777-29-2

Molekularformel

C17H21NO4

Molekulargewicht

303.35 g/mol

IUPAC-Name

oxalic acid;9-prop-2-enyl-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C15H19N.C2H2O4/c1-2-9-16-10-5-6-12-11-15(16)14-8-4-3-7-13(12)14;3-1(4)2(5)6/h2-4,7-8,12,15H,1,5-6,9-11H2;(H,3,4)(H,5,6)

InChI-Schlüssel

ZNWBKHREHMOZPR-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1CCCC2CC1C3=CC=CC=C23.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.